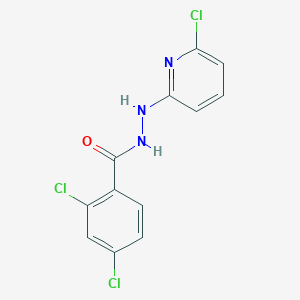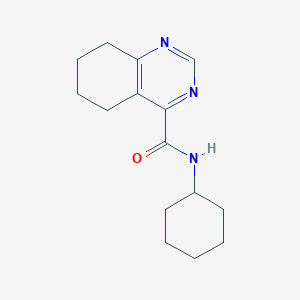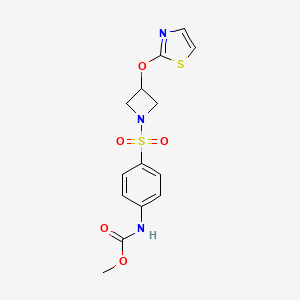
2,4-dichloro-N'-(6-chloro-2-pyridinyl)benzenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-N'-(6-chloro-2-pyridinyl)benzenecarbohydrazide (DCPCB) is a versatile and useful chemical compound that has a wide range of applications in both scientific research and laboratory experiments. DCPCB is a member of the pyridinylbenzene-containing family of compounds, which are known for their high reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Chemistry and Properties
2,4-dichloro-N'-(6-chloro-2-pyridinyl)benzenecarbohydrazide belongs to a class of compounds with a complex structure involving chlorinated pyridine and carbohydrazide functionalities. The chemistry and properties of such compounds are explored through their variability in preparation procedures, properties of free organic compounds, and their protonated or deprotonated forms. Studies have focused on summarizing the complex compounds of these ligands, reviewing their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity. This highlights potential areas of interest for future investigation, especially in unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Environmental Impact and Biodegradation
Environmental exposure and the fate of chlorinated compounds, including those similar to this compound, are critical areas of research. These compounds are often persistent in the environment due to their resistance to degradation. Studies focusing on the biodegradation aspects of polycyclic aromatic hydrocarbons (PAHs) and similar persistent organic pollutants provide insights into microbial degradation as a major process. This research outlines the environmental conditions, microorganism types, and the chemical structure's impact on degradation rates, highlighting the importance of understanding these factors for environmental management and remediation strategies (Haritash & Kaushik, 2009).
Potential Applications in Corrosion Inhibition
Research on derivatives of benzene and pyridine, akin to this compound, reveals their effectiveness as corrosion inhibitors. These compounds exhibit good effectiveness against metallic corrosion due to their ability to adsorb and form stable chelating complexes with metal surfaces. This application is particularly relevant in protecting materials in harsh industrial environments, indicating the broad applicability of such compounds beyond their biological activity (Verma, Quraishi, & Ebenso, 2020).
Eigenschaften
IUPAC Name |
2,4-dichloro-N'-(6-chloropyridin-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O/c13-7-4-5-8(9(14)6-7)12(19)18-17-11-3-1-2-10(15)16-11/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACCZKJORKAJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2878847.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B2878849.png)

![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2878853.png)
![Imidazo[1,2-A]pyrazin-2-amine](/img/structure/B2878854.png)




![{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride](/img/structure/B2878862.png)


![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2878867.png)